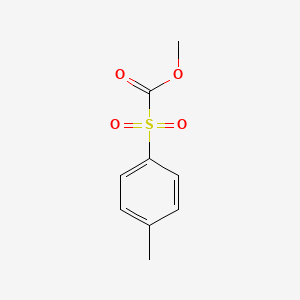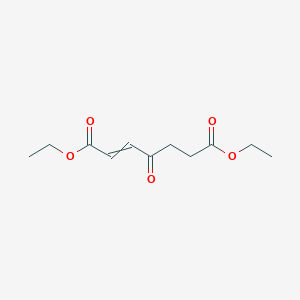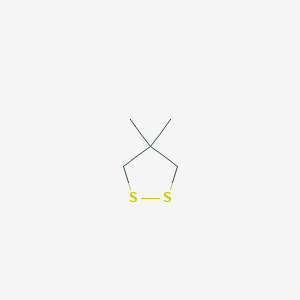
1,2-Dithiolane, 4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dithiolane, 4,4-dimethyl-: is a sulfur-containing heterocyclic compound characterized by a five-membered ring with two adjacent sulfur atoms and two methyl groups attached to the fourth carbon atom. This compound is part of the broader class of 1,2-dithiolanes, which are known for their dynamic covalent properties and applications in various fields, including polymer science and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dithiolane, 4,4-dimethyl- can be synthesized through a two-step process. The first step involves the formation of a 1,3-dithiol intermediate, which is then oxidized to form the 1,2-dithiolane ring. For example, the reaction of sodium tetrasulfide with 2,2-bis(bromomethyl)propane-1,3-diol yields 1,2-dithiolane-4,4-diyldimethanol .
Industrial Production Methods: Industrial production methods for 1,2-dithiolane, 4,4-dimethyl- typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The oxidation step can be carried out using oxidizing agents like iodine or potassium permanganate .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dithiolane, 4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction with agents like zinc and hydrochloric acid yields propane-1,3-dithiol.
Substitution: Nucleophiles such as alkyl lithium and Grignard reagents can attack the sulfur atoms, leading to ring-opening reactions.
Common Reagents and Conditions:
Oxidation: Iodine, potassium permanganate.
Reduction: Zinc, hydrochloric acid.
Substitution: Alkyl lithium, Grignard reagents.
Major Products:
Oxidation: Disulfides.
Reduction: Propane-1,3-dithiol.
Substitution: Ring-opened products.
Applications De Recherche Scientifique
1,2-Dithiolane, 4,4-dimethyl- has diverse applications in scientific research:
Polymer Science: The compound is used in the reversible ring-opening polymerization to create dynamic covalent polymers with self-healing properties.
Medicinal Chemistry: It serves as a scaffold for designing inhibitors targeting thioredoxin reductase, an enzyme involved in cellular redox homeostasis.
Material Science: The compound is utilized in the development of smart materials, including adhesives and elastomers, due to its dynamic covalent bonding properties.
Mécanisme D'action
The mechanism of action of 1,2-dithiolane, 4,4-dimethyl- involves its dynamic covalent bonding properties. The disulfide bonds in the compound can undergo reversible exchange with thiols, enabling the formation and breaking of covalent bonds under mild conditions. This property is exploited in polymer science to create materials with self-healing and reconfigurable properties . In medicinal chemistry, the compound’s ability to interact with thioredoxin reductase is being explored for potential anticancer applications .
Comparaison Avec Des Composés Similaires
Asparagusic Acid: Also contains a 1,2-dithiolane ring but with a carboxylic acid side chain.
Lipoic Acid: Features a 1,2-dithiolane ring with a carboxylic acid and a pentanoic acid side chain.
1,3-Dithiolanes: Differ in the position of sulfur atoms and are commonly used as protective groups in organic synthesis.
Uniqueness: 1,2-Dithiolane, 4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. The presence of two methyl groups at the fourth carbon enhances its steric properties, making it a valuable compound in designing dynamic materials and inhibitors .
Propriétés
Numéro CAS |
58375-01-2 |
|---|---|
Formule moléculaire |
C5H10S2 |
Poids moléculaire |
134.3 g/mol |
Nom IUPAC |
4,4-dimethyldithiolane |
InChI |
InChI=1S/C5H10S2/c1-5(2)3-6-7-4-5/h3-4H2,1-2H3 |
Clé InChI |
WUWLIHSSYRWCQE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CSSC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


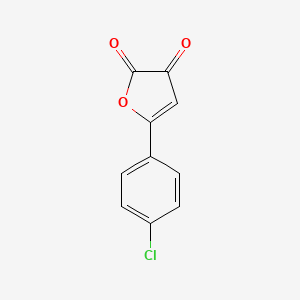
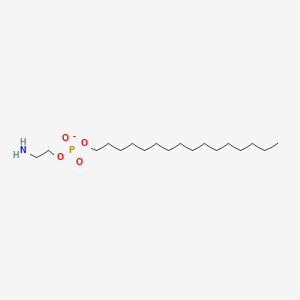
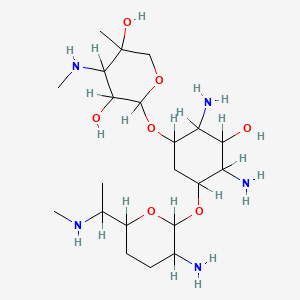
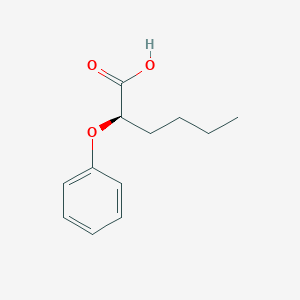


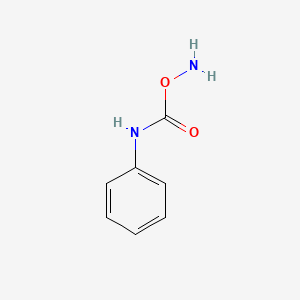

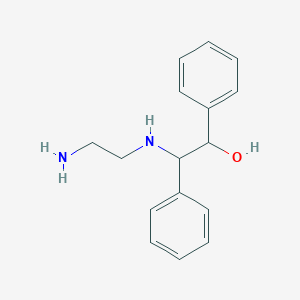
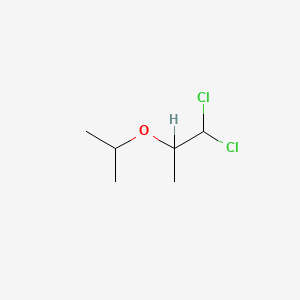
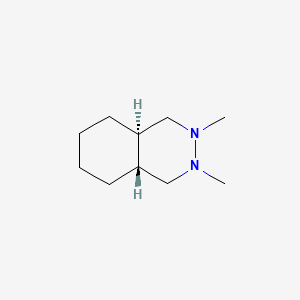
![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)
